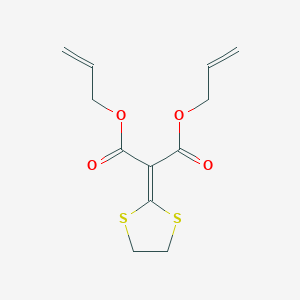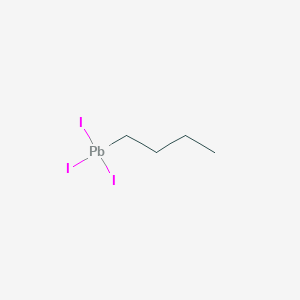
Butyl(triiodo)plumbane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl(triiodo)plumbane is an organolead compound with the chemical formula C4H9PbI3 It is a derivative of plumbane, where three iodine atoms and one butyl group are bonded to a lead atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl(triiodo)plumbane typically involves the reaction of lead(II) acetate with butyl iodide and iodine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{Pb(OAc)_2 + C_4H_9I + I_2} \rightarrow \text{C_4H_9PbI_3 + 2 AcOH} ]
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process requires precise control of reaction parameters to achieve high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Butyl(triiodo)plumbane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead(IV) derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state lead compounds.
Substitution: The iodine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Lead(IV) iodide and other lead(IV) compounds.
Reduction: Lead(II) iodide and other lead(II) compounds.
Substitution: Various organolead halides depending on the substituent used.
科学的研究の応用
Butyl(triiodo)plumbane has several applications in scientific research:
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Biology and Medicine: Research is ongoing to explore its potential as a radiolabeling agent for imaging and diagnostic purposes.
Industry: It is used in the synthesis of other organolead compounds and as a precursor for the production of lead-based materials.
作用機序
The mechanism of action of Butyl(triiodo)plumbane involves the interaction of the lead atom with various molecular targets. The lead atom can form coordination complexes with other molecules, influencing their chemical reactivity and stability. The iodine atoms play a crucial role in the compound’s reactivity, facilitating various substitution and redox reactions.
類似化合物との比較
Similar Compounds
Butyl(trichloro)plumbane: Similar structure but with chlorine atoms instead of iodine.
Butyl(tribromo)plumbane: Similar structure but with bromine atoms instead of iodine.
Butyl(trifluoro)plumbane: Similar structure but with fluorine atoms instead of iodine.
Uniqueness
Butyl(triiodo)plumbane is unique due to the presence of iodine atoms, which impart distinct chemical properties compared to its chloro, bromo, and fluoro analogs
特性
CAS番号 |
43135-81-5 |
|---|---|
分子式 |
C4H9I3Pb |
分子量 |
645 g/mol |
IUPAC名 |
butyl(triiodo)plumbane |
InChI |
InChI=1S/C4H9.3HI.Pb/c1-3-4-2;;;;/h1,3-4H2,2H3;3*1H;/q;;;;+3/p-3 |
InChIキー |
ORJBTSHPJFGCDD-UHFFFAOYSA-K |
正規SMILES |
CCCC[Pb](I)(I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



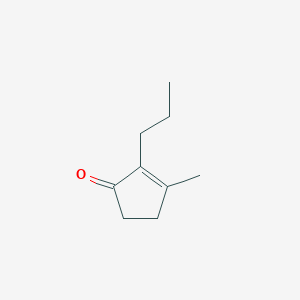
![Ethyl 2-methyl-2-[4-(1-phenylethenyl)phenoxy]propanoate](/img/structure/B14652443.png)
![Carbonyl dichloride;4-[2-(4-hydroxy-3,5-dimethylphenyl)propan-2-yl]-2,6-dimethylphenol](/img/structure/B14652448.png)
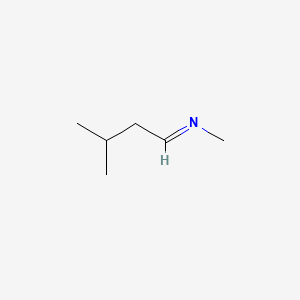
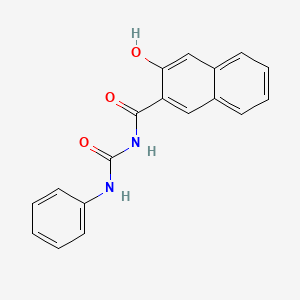
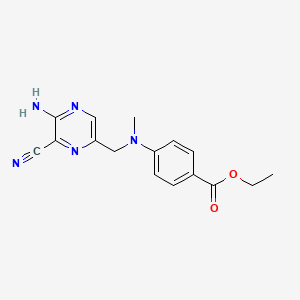
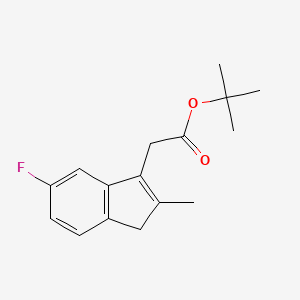


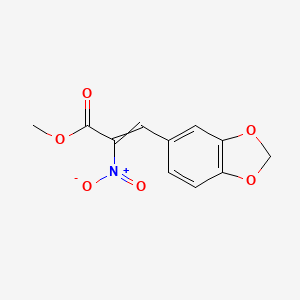
![N,N-Diethyl-2-methyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14652487.png)
